GSK0660
Descripción
Overview of PPAR Subtypes and their Biological Roles in Research Contexts
There are three distinct subtypes, or isotypes, of PPARs: PPARα (alpha), PPARγ (gamma), and PPARβ/δ (beta/delta), each encoded by a separate gene. researchgate.netendocrine.org While they share structural homology, particularly in their DNA-binding and ligand-binding domains, they exhibit different tissue distribution, ligand specificities, and physiological roles. ahajournals.orgmdpi.com
PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidney, and brown adipose tissue. frontiersin.orgmdpi.com In a research context, it is primarily investigated for its role in regulating lipid metabolism, specifically fatty acid uptake and oxidation. frontiersin.orgscbt.com Activation of PPARα is a key mechanism for fibrate drugs, which are studied for their effects on triglyceride levels. endocrine.org It is also involved in modulating inflammatory responses. mdpi.comscbt.com
PPARγ is most prominently expressed in adipose tissue, the colon, and macrophages. mdpi.comwikipedia.orgmdpi.com It is a master regulator of adipogenesis (the differentiation of fat cells) and is crucial for fat storage and glucose metabolism. smw.chwikipedia.org Research on PPARγ agonists, such as the thiazolidinedione class of compounds, focuses on their ability to improve insulin (B600854) sensitivity. mdpi.comwikipedia.org Beyond metabolism, PPARγ is studied for its anti-inflammatory properties and its role in cell proliferation and differentiation. mdpi.comnih.gov
PPARβ/δ , also referred to as PPARδ, is expressed in many tissues, including skeletal muscle, adipose tissue, skin, and the heart. mdpi.comnih.gov Its functions are diverse and include the regulation of fatty acid oxidation, particularly in muscle, and energy homeostasis. ahajournals.orgatlasgeneticsoncology.org Research also explores its role in wound healing, inflammation, and cell growth. plos.org
Table 1: Overview of PPAR Subtypes in Research
| Subtype | Primary Tissue Expression in Research Models | Key Biological Roles Investigated |
|---|---|---|
| PPARα | Liver, Kidney, Heart, Brown Adipose Tissue frontiersin.orgmdpi.com | Lipid catabolism, Fatty acid oxidation, Inflammation frontiersin.orgmdpi.comscbt.com |
| PPARγ | Adipose Tissue, Colon, Macrophages mdpi.comwikipedia.orgmdpi.com | Adipogenesis, Glucose homeostasis, Insulin sensitivity, Inflammation smw.chwikipedia.org |
| PPARβ/δ | Skeletal Muscle, Adipose Tissue, Heart, Skin mdpi.comnih.gov | Fatty acid oxidation, Energy homeostasis, Inflammation, Cell proliferation, Wound healing ahajournals.orgatlasgeneticsoncology.orgplos.org |
Rationale for Investigating Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ) in Academic Research
The investigation of PPARβ/δ in academic research is driven by its multifaceted role in cellular and systemic energy homeostasis. mdpi.comnih.gov Unlike PPARα and PPARγ, whose functions were initially more clearly defined in liver and fat tissue respectively, PPARβ/δ's widespread expression suggests it has a broad and integrative function in metabolism. nih.gov
A primary focus of PPARβ/δ research is its role in regulating lipid metabolism and energy expenditure. mdpi.com Studies have shown that activation of PPARβ/δ stimulates fatty acid oxidation in skeletal muscle and adipose tissue. ahajournals.orgatlasgeneticsoncology.org This has led to research into its potential as a target for addressing metabolic imbalances. nih.gov For instance, activating PPARβ/δ has been shown to increase the oxidative capacity of muscle, mimicking some of the effects of physical exercise. wikipedia.org
Furthermore, PPARβ/δ is implicated in the regulation of inflammation. plos.orgnih.gov Research indicates that it can suppress macrophage-derived inflammation, making it a subject of interest in studies on chronic inflammatory conditions. smw.ch The receptor is also studied in the context of cell growth, differentiation, and wound healing, particularly in skin. smw.chplos.org The development of selective ligands, both agonists and antagonists, has been crucial for elucidating these diverse functions and for validating PPARβ/δ as a potential research target. researchgate.net
Genesis and Primary Characterization of GSK0660 as a Selective PPARβ/δ Antagonist
This compound was identified through a high-throughput ligand displacement screen as the first selective antagonist for the PPARβ/δ receptor. nih.govcaymanchem.com Its discovery provided a critical chemical tool for probing the functions of PPARβ/δ where previously only agonists were available. researchgate.net
Chemically, this compound is methyl 3-({[2-(methoxy)-4-phenyl]amino}sulfonyl)-2-thiophenecarboxylate. oup.comresearchgate.net In vitro characterization demonstrated its potency and selectivity. In a ligand displacement assay, this compound showed a half-maximal inhibitory concentration (IC50) for PPARβ/δ of approximately 155 nM. caymanchem.commedchemexpress.comrndsystems.com In contrast, it displayed negligible affinity for PPARα and PPARγ, with IC50 values greater than 10 μM for both receptors. caymanchem.commedchemexpress.com
Functional studies confirmed its role as an antagonist. In cell-based reporter assays, this compound effectively antagonized the activity induced by PPARβ/δ agonists. nih.gov Beyond simple antagonism, this compound was also shown to possess inverse agonist activity, meaning it can reduce the basal, or constitutive, activity of the receptor in the absence of an agonist. rndsystems.comnih.gov For example, treatment with this compound was found to decrease the basal expression of known PPARβ/δ target genes like ANGPTL4 (Angiopoietin-like 4) and CPT1a (Carnitine Palmitoyltransferase 1A) in human skeletal muscle cells. nih.govoup.comoup.com This action is correlated with a decrease in fatty acid β-oxidation. nih.govoup.com Mechanistically, the binding of this compound is thought to place the activation function-2 (AF2) helix of the receptor's ligand-binding domain into a unique conformation characteristic of antagonists, which favors interaction with corepressors over coactivators. oup.com
Table 2: Primary Characterization of this compound
| Property | Description | Source(s) |
|---|---|---|
| Compound Name | This compound | caymanchem.com |
| Chemical Name | methyl 3-({[2-(methoxy)-4 phenyl]amino}sulfonyl)-2-thiophenecarboxylate | oup.comresearchgate.net |
| Receptor Selectivity | Selective for PPARβ/δ | nih.gov |
| In Vitro Potency (IC50) | ~155 nM for PPARβ/δ | caymanchem.commedchemexpress.comrndsystems.com |
| Activity on PPARα/γ | Negligible (IC50 ≥ 10 μM) | caymanchem.commedchemexpress.com |
| Mechanism of Action | Antagonist, Inverse Agonist | rndsystems.comnih.gov |
| Reported Cellular Effect | Reduces basal expression of target genes (ANGPTL4, CPT1a); Decreases fatty acid β-oxidation. | nih.govoup.com |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-16-12-14(20-13-6-4-3-5-7-13)8-9-15(16)21-28(23,24)17-10-11-27-18(17)19(22)26-2/h3-12,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKBGWLUHKMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673163 | |
| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014691-61-2 | |
| Record name | GSK0660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1014691612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Mechanistic Studies of Gsk0660
Receptor Binding Affinity and Selectivity Profiling
GSK0660 demonstrates distinct binding characteristics across the PPAR isoforms, exhibiting high affinity for PPARβ/δ while showing negligible interaction with PPARα and PPARγ. oup.comrndsystems.comabcam.combiocrick.com
High-Affinity Binding to PPARβ/δ
This compound functions as a potent antagonist of PPARβ/δ. rndsystems.commedchemexpress.com Studies have reported IC₅₀ values for this compound at PPARβ/δ around 155 nM in binding assays and 300 nM or 155 nM in antagonist assays. rndsystems.combiocrick.commedchemexpress.comselleckchem.com In a cell-based Gal4 chimera/reporter antagonist assay, this compound antagonized 100% of the activity of the PPARβ/δ agonist GW1516 with a pIC₅₀ of 6.53 to 6.8. oup.commedchemexpress.comselleckchem.com This indicates a strong inhibitory effect on PPARβ/δ transcriptional activity.
Negligible Interaction with PPARα and PPARγ
A key feature of this compound is its selectivity for the PPARβ/δ isoform. oup.comrndsystems.comabcam.combiocrick.com Research consistently shows that this compound is nearly inactive on PPARα and PPARγ, with IC₅₀ values typically reported as greater than 10 μM. rndsystems.combiocrick.commedchemexpress.comselleckchem.com This substantial difference in potency, often exceeding 60-fold selectivity against PPARα and PPARγ, makes this compound a valuable tool for discerning the specific roles of PPARβ/δ in biological processes. rndsystems.comarvojournals.org
The binding affinities and selectivity profile of this compound are summarized in the table below:
| PPAR Subtype | Binding Assay IC₅₀ (nM) | Antagonist Assay IC₅₀ (nM) | pIC₅₀ (Antagonist Assay) | Selectivity Ratio (vs PPARβ/δ) |
| PPARβ/δ | 155 rndsystems.combiocrick.commedchemexpress.com | 300 selleckchem.com, 155 rndsystems.combiocrick.commedchemexpress.com | 6.53 oup.com, 6.8 rndsystems.commedchemexpress.comselleckchem.com | 1x |
| PPARα | >10,000 rndsystems.combiocrick.commedchemexpress.com | >10,000 oup.comrndsystems.com, >10 μM biocrick.commedchemexpress.comselleckchem.com | Inactive oup.com | >60x rndsystems.comarvojournals.org |
| PPARγ | ≥10,000 rndsystems.combiocrick.commedchemexpress.com | Inactive oup.com, ≥10 μM biocrick.commedchemexpress.comselleckchem.com | Inactive oup.com | ≥60x rndsystems.comarvojournals.org |
Mechanism of Antagonism and Inverse Agonism
This compound functions as an antagonist and exhibits inverse agonist properties when administered alone. rndsystems.comabcam.com Its mechanism involves inducing unique conformational changes in the PPARβ/δ ligand-binding domain (LBD) and modulating interactions with coregulatory proteins. oup.comresearchgate.net
Induction of Unique Conformational States in PPARβ/δ Ligand Binding Domain
Ligand binding to nuclear receptors like PPARs induces conformational changes, particularly in helix 12 of the LBD, which are crucial for their activation state. oup.com Studies using fluorescence anisotropy measurements of the PPARβ/δ LBD labeled at the AF2 helix have shown that while agonists reduce anisotropy, suggesting an agonist conformation, this compound increases the anisotropy. oup.comresearchgate.net This increase in anisotropy indicates that this compound induces a conformation of the AF2 helix that is distinct from the agonist-bound state and is characteristic of an antagonist conformation. oup.comresearchgate.netnih.gov Computational docking studies also suggest that agonists and antagonists like this compound have different binding profiles within the PPARβ/δ binding pocket, potentially leading to different 3D conformational changes. biorxiv.orgbrighton.ac.uk
Modulation of Corepressor Interactions (e.g., SMRT, NCOR)
The transcriptional activity of PPARs is regulated by their interaction with coactivators and corepressors. oup.comphysiology.org Agonists typically reduce the affinity of the receptor for corepressors and increase it for coactivators. oup.com In contrast, this compound has been shown to reduce the association between the PPARβ/δ LBD and coactivator peptides (LxxLL motif) while increasing the interaction with corepressor peptides (CoRNR box). oup.comresearchgate.netnih.gov
Chromatin immunoprecipitation (ChIP) analysis has investigated the effect of this compound on the recruitment of corepressors like SMRT (silencing mediator of retinoic acid and thyroid hormone receptors) and NCOR (nuclear receptor corepressor) to the PPARβ/δ target gene regulatory regions (PPREs). nih.govoup.com While SMRT is bound to the PPREs of target genes like CPT1a and ANGPTL4 in the basal state, and agonist treatment decreases SMRT occupancy, this compound treatment does not appear to increase SMRT binding to these regions in the tested conditions. nih.govoup.com NCOR was not detected bound to this region in these studies. nih.govoup.com Although in vitro data suggests this compound increases corepressor peptide association, the mechanism of repression by this compound in cellular contexts tested does not appear to involve increased recruitment of SMRT or NCOR to these specific PPREs. nih.govoup.com However, some research suggests that this compound may induce recruitment of corepressors like SMRT. researchgate.netresearchgate.net
Downstream Signaling Pathway Modulation by this compound
This compound, as a PPARβ/δ antagonist, influences various downstream signaling pathways regulated by PPARβ/δ activity. Its effects are often observed as the reversal or inhibition of processes typically promoted by PPARβ/δ agonists.
For instance, in human skeletal muscle cells, while the PPARβ/δ agonist GW0742 induces the expression of target genes like CPT1a and ANGPTL4, co-dosing with this compound blocks this induction in a dose-dependent manner. oup.comresearchgate.net this compound can also reduce the basal expression levels of some PPARβ/δ target genes like ANGPTL4 and CPT1a when administered alone. oup.comresearchgate.net In rat L6 myotubes, this compound antagonized the GW0742-induced expression of CPT1b and PDK4. oup.com this compound has also been shown to antagonize the GW0742-induced 14C palmitate oxidation, which is correlated with fatty acid β-oxidation activity. oup.comresearchgate.net
In the context of inflammation, this compound has been shown to mitigate inflammatory signaling events. nih.govnih.gov In retinal cells, this compound inhibited palmitic acid-stimulated inflammatory mediator production and blocked TNFα-induced leukostasis by modulating chemokine levels. nih.govnih.gov this compound has also been reported to reduce the levels of AMPK and eNOS phosphorylation in MC3T3-E1 cells. biocrick.commedchemexpress.com Furthermore, this compound has been observed to block the effects of PPARβ/δ agonists on glutamate (B1630785) release and ROS generation in microglial cells. biocrick.commedchemexpress.com In some cancer cell lines, this compound has been shown to affect cell growth and survival pathways, sometimes sensitizing cells to apoptosis or inhibiting proliferation and migration. mdpi.commdpi.compatsnap.com this compound has also been shown to inhibit the activation of VEGF signaling, including the phosphorylation of Erk 1/2, and decrease the expression of VEGFR1 and VEGFR2 in human retinal microvascular endothelial cells. arvojournals.org
| Downstream Effect | PPARβ/δ Agonist Effect | This compound Effect (Antagonism/Inhibition) | Cell Type/Context |
| Induction of CPT1a expression | Increase oup.comresearchgate.net | Blocked/Reduced oup.comresearchgate.net | Human skeletal muscle cells, mouse macrophages oup.comresearchgate.net |
| Induction of ANGPTL4 expression | Increase oup.comresearchgate.net | Blocked/Reduced oup.comresearchgate.net | Human skeletal muscle cells, HuH7 cells oup.comresearchgate.net |
| Induction of CPT1b expression | Increase oup.com | Antagonized oup.com | Rat L6 myotubes oup.com |
| Induction of PDK4 expression | Increase oup.com | Antagonized oup.com | Rat L6 myotubes oup.com |
| 14C Palmitate Oxidation | Induced oup.comresearchgate.net | Antagonized oup.comresearchgate.net | Multiple cell types oup.comresearchgate.net |
| Inflammatory mediator production (e.g., TNFα, IL-6) | Stimulated nih.govnih.gov | Mitigated nih.govnih.gov | Müller cells nih.govnih.gov |
| Leukostasis (TNFα-induced) | Promoted nih.govnih.gov | Blocked nih.govnih.gov | Human retinal microvascular endothelial cells nih.govnih.gov |
| AMPK and eNOS phosphorylation | Reduced biocrick.commedchemexpress.com | MC3T3-E1 cells biocrick.commedchemexpress.com | |
| Glutamate release (LPS-triggered) | Attenuated biocrick.commedchemexpress.com | Blocked biocrick.commedchemexpress.com | BV-2 microglial cells biocrick.commedchemexpress.com |
| ROS generation (LPS-stimulated) | Reduced biocrick.commedchemexpress.com | Blocked biocrick.commedchemexpress.com | BV-2 microglial cells biocrick.commedchemexpress.com |
| VEGF-induced Erk 1/2 phosphorylation | Upregulated arvojournals.org | Reduced arvojournals.org | Human retinal microvascular endothelial cells arvojournals.org |
| VEGFR1 and VEGFR2 expression | Decreased arvojournals.org | Human retinal microvascular endothelial cells arvojournals.org |
Transcriptional Regulation of PPARβ/δ Target Genes (e.g., CPT1a, ANGPTL4, PDK4)
This compound influences the transcriptional regulation of genes known to be targets of PPARβ/δ. In human skeletal muscle cells, this compound at a concentration of 100 nM has been shown to reduce the expression of CPT1a (Carnitine Palmitoyltransferase 1A) by approximately 50% below basal levels. medchemexpress.combiocrick.comnih.gov CPT1a is a well-established PPARβ/δ target gene involved in fatty acid oxidation. mdpi.com Similarly, this compound has been observed to reduce the basal expression of ANGPTL4 (Angiopoietin-like 4). nih.govresearchgate.net This suggests that this compound can repress the expression of certain PPARβ/δ target genes even in the absence of a known agonist, consistent with an inverse agonist activity. nih.govnih.gov
However, the effect of this compound is not uniform across all PPARβ/δ target genes. Studies have indicated that this compound shows no significant effect on the expression of PDK4 (Pyruvate Dehydrogenase Kinase 4) in skeletal muscle cells, despite PDK4 also being a recognized PPARβ/δ target gene. medchemexpress.combiocrick.comnih.gov This differential effect suggests selectivity in how this compound modulates the expression of various PPARβ/δ-regulated genes, possibly depending on the specific gene regulatory regions involved. nih.gov
The ability of this compound to reduce the basal expression of CPT1a correlates with a decrease in fatty acid β-oxidation activity in cells. nih.gov Furthermore, this compound can block the induction of CPT1a and ANGPTL4 expression by PPARβ/δ agonists like GW0742 in various cell types, including human hepatoma cells. nih.gov
Table 1: Effects of this compound on PPARβ/δ Target Gene Expression
| Gene | Effect of this compound (Basal Expression) | Effect of this compound (Agonist-Induced Expression) | Cell Type | Reference |
| CPT1a | Reduced (approx. 50% below basal) | Blocks induction by agonist | Skeletal muscle cells | medchemexpress.combiocrick.comnih.gov |
| ANGPTL4 | Reduced | Blocks induction by agonist | Skeletal muscle cells | nih.govresearchgate.net |
| PDK4 | No significant effect | Not specified | Skeletal muscle cells | medchemexpress.combiocrick.comnih.gov |
Effects on Phosphorylation Cascades (e.g., AMPK, eNOS)
This compound has been shown to influence cellular phosphorylation cascades, notably affecting the phosphorylation levels of AMPK (AMP-activated protein kinase) and eNOS (endothelial Nitric Oxide Synthase). In MC3T3-E1 osteoblastic cells, treatment with this compound at a concentration of 0.5 μM reduced the levels of both AMPK and eNOS phosphorylation. medchemexpress.combiocrick.com This effect was observed in the context of studies investigating the pro-proliferative and differentiative effects of bezafibrate (B1666932), a pan-PPAR agonist. nih.govnih.gov Bezafibrate treatment increased AMPK and eNOS phosphorylation, and this increase was blocked by this compound, indicating a role for PPARβ/δ in mediating these phosphorylation events. nih.govnih.gov
In human umbilical vein endothelial cells (HUVECs) treated with cholesterol and palmitate, this compound also reduced the phosphorylation of both AMPK and eNOS, suggesting that the energetic regulation associated with alpha1-adrenergic receptor stimulation might involve the regulation of eNOS expression through a PPARδ-associated mechanism. nih.gov The phosphorylation and activation of eNOS are known to be triggered by AMPK. diabetesjournals.orgsci-hub.se
Table 2: Effects of this compound on Phosphorylation
| Protein | Effect of this compound | Cell Type | Context | Reference |
| AMPK | Reduced phosphorylation | MC3T3-E1 cells | Reversal of bezafibrate-induced effects | medchemexpress.combiocrick.comnih.govnih.gov |
| eNOS | Reduced phosphorylation | MC3T3-E1 cells | Reversal of bezafibrate-induced effects | medchemexpress.combiocrick.comnih.govnih.gov |
| AMPK | Reduced phosphorylation | HUVECs | Alpha1-AR stimulation effects | nih.gov |
| eNOS | Reduced phosphorylation | HUVECs | Alpha1-AR stimulation effects | nih.gov |
Influence on Cytokine-Cytokine Receptor Signaling Pathways
This compound has been demonstrated to influence cytokine-cytokine receptor signaling pathways, particularly in the context of inflammatory responses. In human retinal microvascular endothelial cells treated with TNFα, this compound differentially regulated a significant number of transcripts involved in cytokine-cytokine receptor interaction and chemokine signaling. nih.govmedkoo.comnih.gov
Specifically, this compound was found to block the TNFα-induced upregulation of several chemokines involved in leukocyte recruitment, including CCL8 (also known as MCP-2), CCL17, and CXCL10. nih.govmedkoo.comnih.gov This suggests that this compound may mitigate TNFα-induced retinal leukostasis by modulating the expression of these key inflammatory mediators. nih.govmedkoo.comnih.govoregonstate.edu Pathway analysis of transcripts regulated by this compound in TNFα-treated cells revealed a significant enrichment of cytokine-cytokine receptor signaling. nih.govmedkoo.com
Table 3: Influence of this compound on Cytokine/Chemokine Expression in TNFα-Treated Human Retinal Endothelial Cells
| Cytokine/Chemokine | Effect of TNFα | Effect of this compound + TNFα vs. TNFα alone | Reference |
| CCL8 | Upregulated | Blocks upregulation | nih.govmedkoo.comnih.gov |
| CCL17 | Upregulated | Blocks upregulation | nih.govmedkoo.comnih.gov |
| CXCL10 | Upregulated | Blocks upregulation | nih.govmedkoo.comnih.gov |
Impact on BMP-2 and Runx-2 mRNA Expression
This compound affects the mRNA expression levels of BMP-2 (Bone Morphogenetic Protein 2) and Runx-2 (Runt-related transcription factor 2), which are important factors in osteoblast differentiation and bone formation. In MC3T3-E1 cells, this compound at a concentration of 0.5 μM reduced the mRNA expression of both BMP-2 and Runx-2. medchemexpress.combiocrick.com This effect was observed in studies where bezafibrate treatment enhanced BMP-2 and Runx-2 expression. nih.govnih.gov Pretreatment with this compound significantly reduced the bezafibrate-induced increase in BMP-2 and Runx-2 mRNA expression, by 40.76% and 35.22% respectively. nih.gov These findings suggest that the ability of bezafibrate to enhance BMP-2 and Runx-2 expression is at least partly mediated through a PPARβ-dependent mechanism that can be inhibited by this compound. nih.gov
Table 4: Effect of this compound on BMP-2 and Runx-2 mRNA Expression in MC3T3-E1 Cells
| Gene | Effect of this compound (0.5 μM) | Effect on Bezafibrate-Induced Expression | Reference |
| BMP-2 | Reduced mRNA expression | Reduced by 40.76% | medchemexpress.combiocrick.comnih.gov |
| Runx-2 | Reduced mRNA expression | Reduced by 35.22% | medchemexpress.combiocrick.comnih.gov |
Modulation of VEGF, ADRP, VEGFR1, and VEGFR2 Expression
This compound has been shown to modulate the expression of VEGF (Vascular Endothelial Growth Factor), ADRP (Adipose Differentiation-Related Protein, also known as PLIN2), VEGFR1 (VEGF Receptor 1, also known as FLT1), and VEGFR2 (VEGF Receptor 2, also known as KDR or FLK1), which are involved in angiogenesis and lipid metabolism.
In non-small cell lung cancer cells, this compound at a concentration of 10 μM had limited effects on the basal level of VEGF mRNA but effectively blocked the induction of VEGF by the PPARβ/δ agonist GW501516. plos.orgnih.gov Similarly, this compound had a comparable effect on ADRP mRNA, reducing both basal expression and agonist-induced levels. plos.orgnih.gov
Interestingly, this compound also reduced the mRNA levels of VEGFR1 and VEGFR2 compared to control cells, both under basal conditions and in the presence of GW501516. plos.orgnih.gov This suggests that this compound, as a PPARβ/δ antagonist, can decrease the expression of these VEGF receptors. Studies in human retinal microvascular endothelial cells (HRMEC) treated with VEGF showed that this compound reduced VEGFR1 and VEGFR2 levels and inhibited VEGF-induced retinal vascular permeability. nih.govscience.gov These findings collectively indicate that PPARβ/δ antagonism by this compound may represent a mechanism to reduce VEGFR expression and mitigate processes driven by VEGF. nih.gov
Table 5: Modulation of VEGF, ADRP, VEGFR1, and VEGFR2 Expression by this compound
| Gene | Effect of this compound (Basal) | Effect of this compound (Agonist-Induced) | Cell Type | Reference |
| VEGF | Limited effect | Blocks induction | Non-small cell lung cancer | plos.orgnih.gov |
| ADRP | Reduced | Reduced | Non-small cell lung cancer | plos.orgnih.gov |
| VEGFR1 | Reduced | Reduced | Non-small cell lung cancer | plos.orgnih.gov |
| VEGFR2 | Reduced | Reduced | Non-small cell lung cancer | plos.orgnih.gov |
| VEGFR1 | Not specified | Reduced | HRMEC | nih.govscience.gov |
| VEGFR2 | Not specified | Reduced | HRMEC | nih.govscience.gov |
Interplay with NF-κB and BCL6 Pathways
PPARβ/δ is known to interact with other transcription factors and signaling pathways, including NF-κB (Nuclear Factor-kappa B) and BCL6 (B-cell lymphoma 6). This compound, as a PPARβ/δ antagonist, can influence these interactions.
Ligand-activated PPARβ/δ has been shown to regulate gene expression in a PPRE-independent manner through the regulation (mostly suppression) of other transcription factors, including NF-κB and BCL6. nih.govresearchgate.net PPARβ/δ can interact with the p65 subunit of NF-κB. nih.gov PPARβ/δ ligands have been reported to decrease NF-κB activity through crosstalk with various pathways, including BCL6 in macrophages. nih.gov BCL6 is a transcriptional repressor of inflammatory genes, many of which are NF-κB targets. nih.gov Deletion or ligand activation of PPARβ/δ can abolish the sequestration of BCL6 by PPARβ/δ, leading to the repression of BCL6 target genes. nih.gov
While the direct effects of this compound on NF-κB and BCL6 interactions are complex and can vary depending on the cellular context, studies suggest that PPARβ/δ antagonists can influence pathways regulated by these factors. For instance, inverse PPARβ/δ target genes, which are inhibited by agonists and potentially affected by antagonists like this compound, are often associated with cytokine signaling pathways and have binding sites for NF-κB-p65 and BCL6. nih.gov This indicates a potential interplay where this compound, by modulating PPARβ/δ activity, could indirectly affect the transcriptional activity regulated by NF-κB and BCL6. Some studies suggest that PPARβ/δ antagonists might act through a non-genomic mechanism to inhibit signaling pathways like ERK, which can be linked to inflammatory responses involving NF-κB. nih.gov
Regulation of JAK2/STAT1 Signaling and SOCS1 Upregulation
This compound has been implicated in the regulation of the JAK2/STAT1 signaling pathway, partly through its influence on SOCS1 (Suppressor of Cytokine Signaling 1) expression. PPARδ activation by agonists has been shown to upregulate SOCS1 expression, which in turn inhibits the JAK2/STAT1 signaling pathway. researchgate.netnih.gov SOCS1 acts as an endogenous inhibitor of JAK2. nih.gov
Studies have demonstrated that the effect of the PPARδ agonist GW501516 in suppressing certain cellular responses, such as BACE1 expression in neuroblastoma cells or glutamate release in microglial cells, is abrogated by treatment with the PPARδ antagonist this compound. nih.govnih.gov This indicates that the ability of PPARδ to influence these processes, which involves the upregulation of SOCS1 and subsequent inhibition of JAK2/STAT1 signaling, is dependent on PPARδ activation and can be counteracted by this compound. nih.govnih.gov
Specifically, GW501516-mediated induction of SOCS1 expression, which leads to the downregulation of BACE1 expression via inactivation of STAT1, was blocked by this compound. nih.gov Similarly, the upregulation of SOCS1 by GW501516, which attenuates LPS-triggered neuroinflammation by enhancing SOCS1-mediated inhibition of JAK2/STAT1 signaling, was affected by this compound. nih.gov These findings highlight the role of PPARβ/δ in the JAK2/STAT1 pathway through SOCS1, and the ability of this compound to interfere with this regulatory mechanism.
Table 6: Influence of this compound on JAK2/STAT1 Signaling and SOCS1
| Pathway/Protein | Effect of PPARδ Activation (Agonist) | Effect of this compound (Antagonist) | Downstream Impact | Cell Type | Reference |
| SOCS1 | Upregulation | Abrogates agonist-induced upregulation | Inhibition of JAK2/STAT1 signaling | Neuroblastoma cells | researchgate.netnih.gov |
| JAK2/STAT1 | Inhibition | Counteracts agonist-induced inhibition | Modulation of downstream gene expression/responses | Neuroblastoma cells | researchgate.netnih.gov |
| SOCS1 | Upregulation | Affects agonist-induced upregulation | Inhibition of JAK2/STAT1 signaling | Microglial cells | nih.gov |
| JAK2/STAT1 | Inhibition | Counteracts agonist-induced inhibition | Attenuation of neuroinflammation | Microglial cells | nih.gov |
Cellular and Subcellular Research Findings of Gsk0660
Metabolic Process Modulation
GSK0660 has been shown to modulate key metabolic pathways, particularly those involved in fatty acid and glucose metabolism.
This compound demonstrates a significant impact on fatty acid β-oxidation. In C2C12 myotubes, treatment with this compound led to a dose-dependent decrease in the rate of ¹⁴C CO₂ release, indicating an inhibition of fatty acid oxidation. oup.com This effect is linked to its ability to reduce the expression of carnitine palmitoyltransferase 1A (CPT1A), a key regulatory enzyme in this pathway. oup.commedchemexpress.com Specifically, at a concentration of 100 nM, this compound was found to decrease the basal expression of CPT1A by approximately 50% in human skeletal muscle cells. medchemexpress.combiocrick.combiotrend-usa.com However, it did not show a similar effect on the expression of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), another PPARβ/δ target gene. medchemexpress.combiocrick.combiotrend-usa.com The inhibition of PPARδ by this compound has also been observed to reduce fatty acid oxidation in the heart. nih.gov In a model of diabetic kidney disease, the PPARδ-specific inhibitor this compound was shown to abolish the exercise-mediated improvement in fatty acid oxidation. the-innovation.org
Research indicates that this compound can influence glucose metabolism and insulin (B600854) sensitivity. In skeletal muscle cells, the PPARδ agonist GW501516 was shown to prevent palmitate-induced insulin resistance, an effect that was reversed by the presence of this compound. nih.govoup.com This suggests that the antagonism of PPARδ by this compound interferes with the protective effects against fatty acid-induced insulin resistance. nih.govoup.com Furthermore, in palmitate-treated insulin-resistant C2C12 myotubes, the positive effects of telmisartan (B1682998) on the phosphorylation of Akt and AS160, as well as on Glut4 translocation, were abolished by this compound. nih.gov In a rat model of metabolic syndrome, this compound was found to effectively reverse the beneficial effects of telmisartan on insulin resistance. researchgate.netnih.gov Interestingly, treatment with this compound alone has been shown to induce insulin resistance in Wistar rats, as evidenced by increased serum insulin levels. preprints.org In INS-1E pancreatic β-cells, this compound blocked the adaptive increase in insulin secretion that occurs in response to high glucose levels. ies.org.il
Alterations in Fatty Acid Beta-Oxidation
Regulation of Cellular Proliferation and Differentiation Processes
This compound has been observed to regulate the proliferation and differentiation of various cell types, including endothelial cells, osteoblasts, and cancer cells.
This compound has been shown to inhibit the proliferation and differentiation of Human Retinal Microvascular Endothelial Cells (HRMEC). selleckchem.comselleckchem.com It significantly reduced serum-induced HRMEC proliferation in a dose-dependent manner, with a 39% reduction observed at a concentration of 1.0 μM. arvojournals.org Similarly, this compound inhibited VEGF-induced proliferation by 33.1% at the same concentration. arvojournals.org In terms of differentiation, this compound dose-dependently reduced serum-induced tube formation in HRMECs, with a 40% decrease at 1.0 μM. arvojournals.org It also inhibited VEGF-induced tube formation by 50.6% at this concentration. arvojournals.org Furthermore, this compound has been shown to inhibit VEGF-induced retinal vascular permeability, a process related to endothelial cell function. arvojournals.orgnih.gov
Table 1: Effect of this compound on HRMEC Proliferation and Differentiation
| Cell Line | Treatment | Concentration (μM) | Effect | Percentage Inhibition | Reference |
|---|---|---|---|---|---|
| HRMEC | Serum-induced proliferation | 1.0 | Inhibition | 39% | arvojournals.org |
| HRMEC | VEGF-induced proliferation | 1.0 | Inhibition | 33.1% | arvojournals.org |
| HRMEC | Serum-induced tube formation | 1.0 | Inhibition | 40% | arvojournals.org |
| HRMEC | VEGF-induced tube formation | 1.0 | Inhibition | 50.6% | arvojournals.org |
In osteoblastic MC3T3-E1 cells, this compound has demonstrated an inhibitory effect on differentiation. At a concentration of 0.5 μM, this compound reduced the expression of key osteogenic markers, including bone morphogenetic protein-2 (BMP-2) and Runt-related transcription factor 2 (Runx-2) mRNA. medchemexpress.combiocrick.combiotrend-usa.com It also decreased the phosphorylation of AMPK and eNOS. medchemexpress.combiocrick.combiotrend-usa.com Furthermore, this compound at concentrations of 0.1 and 0.5 μM was able to reverse the enhancement of alkaline phosphatase (ALP) activity induced by bezafibrate (B1666932), a known promoter of osteoblast differentiation. medchemexpress.combiocrick.combiotrend-usa.comnih.gov These findings suggest that the effects of bezafibrate on osteoblast differentiation are at least partially dependent on the PPARβ pathway. nih.gov In another study, treatment of 5-HT₂B R⁻/⁻ osteoblast cultures with 1 µM this compound restored cell aggregation and differentiation. plos.org
The effect of this compound on cancer cell viability and apoptosis appears to be cell-type dependent. In a study on ovarian cancer stem cells (A2780-SP), this compound had no significant effect on cell viability. mdpi.com However, in prostate cancer DU145 cells, this compound was able to partially but significantly inhibit the apoptotic effect induced by ginsenoside Rh2 and restore cell viability. researchgate.netoncotarget.com Conversely, in rat ventral midbrain dopaminergic cells, the addition of 100nM this compound exacerbated MPP+-induced apoptosis. researchgate.net In non-small cell lung cancer cells, a 10 µM dose of this compound did not affect cell viability but did inhibit PPARβ/δ activity. plos.org Histological analysis of mouse skin treated topically with this compound revealed the presence of apoptotic-looking cells in the epidermis. plos.org
Effects on Osteoblastic Cell Differentiation (e.g., MC3T3-E1 cells)
Immunomodulatory and Inflammatory Responses
The chemical compound this compound has been a subject of investigation for its role in modulating inflammatory pathways at the cellular level. Research has focused on its effects on various cell types involved in inflammatory cascades, particularly within ocular and neurological contexts.
In studies involving human Müller cells (HMC), this compound has demonstrated the ability to inhibit the production of key pro-inflammatory cytokines. nih.gov When these cells were stimulated with palmitic acid (PA), a saturated fatty acid known to be elevated in diabetic conditions, there was a significant increase in the expression of tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), IL-6, and IL-8. nih.gov Treatment with this compound was found to decrease this PA-induced expression of these inflammatory cytokines. nih.gov Interestingly, further investigation suggested that while this compound is a known PPARβ/δ antagonist, its effect on reducing these specific cytokines in Müller cells may occur through off-target, PPARβ/δ-independent pathways. nih.gov
Table 1: Effect of this compound on Inflammatory Mediator Production in Palmitic Acid-Stimulated Human Müller Cells
| Inflammatory Mediator | Observed Effect of this compound Treatment | Reference |
| Tumor Necrosis Factor-alpha (TNFα) | Reduction in expression | nih.gov |
| Interleukin-1β (IL-1β) | Reduction in expression | nih.gov |
| Interleukin-6 (IL-6) | Reduction in expression | nih.gov |
| Interleukin-8 (IL-8) | Reduction in expression | nih.gov |
This compound has been shown to block the expression of specific chemokines in endothelial cells, which are critical for recruiting leukocytes to sites of inflammation. science.govnih.gov In studies using human retinal microvascular endothelial cells (HRMEC), the inflammatory cytokine TNFα was used to induce a pro-inflammatory state, leading to the upregulation of numerous genes involved in leukocyte recruitment. science.govnih.gov The application of this compound was found to specifically block the TNFα-induced upregulation of chemokines such as CCL8 (also known as MCP-2), CCL17, and CXCL10 (also known as IP-10). science.govnih.govmedkoo.commdpi.com This inhibitory effect on chemokine production is considered a key mechanism for this compound's anti-inflammatory actions in the retinal vasculature. nih.gov The reduction of CCL8 and CXCL10 expression by this compound has been demonstrated to be dependent on its antagonism of the PPARβ/δ receptor. nih.gov
Table 2: Effect of this compound on Chemokine Expression in TNFα-Stimulated Human Retinal Endothelial Cells
| Chemokine | Gene Name | Observed Effect of this compound Treatment | Reference |
| Chemokine (C-C motif) ligand 8 | CCL8 | Inhibition of TNFα-induced upregulation | science.govnih.govmedkoo.commdpi.com |
| Chemokine (C-C motif) ligand 17 | CCL17 | Inhibition of TNFα-induced upregulation | science.govnih.govmdpi.com |
| Chemokine (C-X-C motif) ligand 10 | CXCL10 | Inhibition of TNFα-induced upregulation | nih.govscience.govnih.govmdpi.com |
Research utilizing the murine microglial cell line, BV-2, has explored the impact of this compound on oxidative stress. In these cells, stimulation with lipopolysaccharide (LPS) is known to induce an inflammatory response that includes the generation of reactive oxygen species (ROS). medchemexpress.comnih.govbiocrick.com Studies have shown that activation of the PPARδ receptor can suppress this ROS generation. nih.gov this compound, acting as a specific PPARδ antagonist, was found to markedly block the attenuation of ROS generation mediated by PPARδ agonists. medchemexpress.combiocrick.commedchemexpress.combiotrend-usa.com This indicates that the PPARδ pathway is involved in regulating oxidative stress in microglia and that this compound can reverse the protective effects afforded by PPARδ activation. nih.gov
Reduction of Leukocyte Adhesion and Retinal Leukostasis
Neurobiological Effects
Beyond its immunomodulatory role, this compound has been studied for its effects on neurobiological processes, particularly in the context of neuroinflammation.
Neuroinflammation is often associated with the release of neurotoxic substances from activated microglia. nih.gov In BV-2 microglial cells, stimulation with lipopolysaccharide (LPS) triggers the release of glutamate (B1630785), which can be excitotoxic to surrounding neurons. nih.gov Research has demonstrated that activation of the PPARδ receptor by a specific agonist (GW501516) inhibits this LPS-induced glutamate release. medchemexpress.comnih.gov The effect was shown to be specifically mediated by PPARδ, as the introduction of this compound, a PPARδ antagonist, significantly blocked this inhibitory action. nih.gov This finding establishes a role for this compound in modulating microglial glutamate release by antagonizing the PPARδ signaling pathway. medchemexpress.comnih.govbiocrick.com
Neurotrophic Support and Anti-apoptotic Effects in Neuronal Models
Research in cellular models of neurodegeneration has highlighted the potential of this compound to provide neurotrophic support and exert anti-apoptotic effects. In studies using in vitro models of Parkinson's disease, the neuroprotective action of this compound, a Peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) antagonist, has been linked to an increase in neuronal survival through neurotrophic support. researchgate.net This effect is thought to be primarily mediated by Brain-Derived Neurotrophic Factor (BDNF). researchgate.net The rationale behind this is that high levels of oxidative stress, a key factor in neurodegeneration, are known to decrease neurotrophic support. researchgate.net By acting as a PPARβ/δ antagonist, this compound may counteract this, leading to an upregulation of neuroprotective pathways. researchgate.netnih.gov
In addition to promoting neurotrophic support, this compound has demonstrated anti-apoptotic capabilities. Apoptosis, or programmed cell death, is a critical process in the loss of neurons associated with neurodegenerative diseases. In an in vitro model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to induce toxicity, treatment with this compound showed anti-apoptotic effects. researchgate.netnih.gov Similarly, in a study using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), another inducer of Parkinson's-like cellular damage, the addition of this compound was found to exacerbate apoptosis in rat ventral midbrain dopaminergic cells. researchgate.netnih.gov This finding suggests a complex role for PPARβ/δ in neuronal survival, where its antagonism by this compound can, under certain conditions, influence apoptotic pathways. researchgate.netnih.gov
Conversely, other research has indicated that systemic administration of this compound can mimic the effects of PPARδ knockdown, which includes a decrease in the levels of mature BDNF in the hippocampus. oup.com This suggests that the impact of this compound on neurotrophic factors may be context-dependent, varying with the specific neuronal population and experimental model. oup.com
Table 1: Effects of this compound on Neurotrophic and Apoptotic Markers in Neuronal Models
| Model System | Toxin/Stressoro | Key Finding | Reference |
|---|---|---|---|
| In vitro Parkinson's Disease Model | 6-hydroxydopamine (6-OHDA) | This compound provides neurotrophic support and has anti-apoptotic effects. | researchgate.netnih.govnih.gov |
| Rat Ventral Midbrain Dopaminergic Cells | 1-methyl-4-phenylpyridinium (MPP+) | 100nM this compound exacerbated MPP+-induced apoptosis. | researchgate.netnih.gov |
| Mouse Hippocampus | Systemic administration | Mimicked depressive-like behaviors and decreased mature BDNF levels. | oup.com |
Amelioration of Mitochondrial and Proteasome Activity in Neurodegeneration Models
The neuroprotective potential of this compound extends to the subcellular level, with studies indicating its ability to improve mitochondrial and proteasome function in models of neurodegeneration. researchgate.netnih.gov Mitochondrial dysfunction and impaired proteasomal protein degradation are key pathological features of many neurodegenerative disorders, including Parkinson's disease.
In an in vitro model of Parkinson's disease, the neuroprotective effects of this compound were associated with an amelioration of mitochondrial and proteasome activity. researchgate.netnih.gov This was observed alongside the compound's anti-apoptotic and anti-oxidative effects. researchgate.netnih.gov The study utilized various techniques to assess these functions, including mitochondrial and bioenergetic studies, as well as proteasome analyses. researchgate.netnih.gov The findings suggest that by antagonizing PPARβ/δ, this compound can counteract the detrimental effects of neurotoxins on these essential cellular maintenance systems. researchgate.net
The improvement in mitochondrial function is a critical aspect of this compound's neuroprotective profile. Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. Their dysfunction leads to energy deficits and increased oxidative stress, creating a vicious cycle that promotes neuronal damage. The ability of this compound to enhance mitochondrial activity suggests a mechanism for breaking this cycle.
Similarly, the proteasome system is responsible for the removal of damaged or misfolded proteins, preventing their accumulation and subsequent toxicity. In neurodegenerative diseases, the accumulation of such proteins is a hallmark feature. The finding that this compound ameliorates proteasome activity points to another pathway through which this compound may confer neuroprotection. researchgate.netnih.gov
Table 2: Effects of this compound on Mitochondrial and Proteasome Function in a Parkinson's Disease Model
| Cellular Function | Model System | Outcome of this compound Treatment | Reference |
|---|---|---|---|
| Mitochondrial Activity | In vitro Parkinson's Disease Model | Amelioration of mitochondrial function. | researchgate.netnih.gov |
| Proteasome Activity | In vitro Parkinson's Disease Model | Amelioration of proteasome activity. | researchgate.netnih.gov |
Table of Mentioned Compounds
Preclinical Research Models and Comprehensive Findings
In Vivo Animal Models of Disease
The therapeutic potential of GSK0660 has been explored in relevant animal models of disease, particularly those related to ocular pathologies.
Rat Model of Retinal Neovascularization (Oxygen-Induced Retinopathy - OIR): In the OIR rat model, which mimics certain aspects of retinopathy of prematurity, this compound has demonstrated significant anti-angiogenic effects. arvojournals.orgnih.gov Both intravitreal and intraperitoneal injections of this compound resulted in a significant reduction of preretinal neovascularization. arvojournals.orgnih.govarvojournals.org Conversely, the PPARβ/δ agonist GW0742 exacerbated neovascularization in this model. arvojournals.orgnih.govmdpi.com
Hyperoxia/Hypoxia Model: this compound has been shown to inhibit ocular neovascularization and inflammation in a rat model of hyperoxia/hypoxia. researchgate.netmdpi.com
Interactive Table: Summary of this compound Effects in In Vivo Ocular Disease Models
| Animal Model | Disease Modeled | Key Findings with this compound | References |
| Rat OIR Model | Retinal Neovascularization | Significantly reduced preretinal neovascularization following both local and systemic administration. | arvojournals.orgnih.govarvojournals.org |
| Rat Hyperoxia/Hypoxia Model | Ocular Neovascularization and Inflammation | Inhibited ocular neovascularization and inflammation. | researchgate.netmdpi.com |
Metabolic Syndrome Models (e.g., High-fat/High-sodium Diet Streptozotocin-induced Rat Model)
In a preclinical model designed to mimic human metabolic syndrome, this compound was utilized to probe the mechanisms of action of other therapeutic agents. researchgate.netnih.govresearcher.life This model involved inducing metabolic syndrome in rats through a high-fat/high-sodium diet combined with a low-dose injection of streptozotocin. researchgate.netnih.govresearcher.lifenih.gov In this setting, the angiotensin II receptor blocker telmisartan (B1682998), which also activates peroxisome proliferator-activated receptor delta (PPARδ), was shown to ameliorate hypertension, insulin (B600854) resistance, and dyslipidemia. researchgate.netnih.govresearcher.liferesearchgate.net
To confirm that the beneficial effects of telmisartan were mediated through PPARδ, a group of metabolic syndrome rats was pretreated with the selective PPARδ antagonist this compound. researchgate.netnih.govresearcher.life The administration of this compound effectively reversed the therapeutic effects of telmisartan. researchgate.netnih.govresearcher.liferesearchgate.net Specifically, this compound blocked the telmisartan-induced reduction in plasma glucose and insulin, and the improvements in insulin resistance. nih.govresearcher.life Furthermore, the favorable changes in triglyceride and total cholesterol levels observed with telmisartan treatment were also markedly reversed by this compound pretreatment. nih.gov Mechanistically, telmisartan was found to enhance the levels of phosphorylated GLUT4 in muscle and decrease the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver; these molecular changes were also abolished by this compound. researchgate.netresearcher.liferesearchgate.net These findings underscore the role of this compound as a critical tool for demonstrating the PPARδ-dependency of metabolic regulation in this disease model. researchgate.netresearcher.life
| Parameter | Effect of Telmisartan | Effect of Telmisartan + this compound | Reference |
|---|---|---|---|
| Plasma Glucose | Significantly Reduced | Reduction Reversed | nih.govresearcher.life |
| Plasma Insulin | Significantly Reduced | Reduction Reversed | nih.govresearcher.life |
| Insulin Resistance (HOMA-IR) | Improved | Improvement Reversed | nih.gov |
| Blood Lipids (TG, TC) | Decreased | Decrease Reversed | nih.gov |
| GLUT4 Phosphorylation (Muscle) | Enhanced | Enhancement Abolished | researchgate.netresearcher.life |
| PEPCK Expression (Liver) | Down-regulated | Down-regulation Abolished | researchgate.netresearcher.life |
Autoimmune Disease Models (e.g., Murine Lupus Model)
The utility of this compound has been demonstrated in the NZBWF1 female mouse model of systemic lupus erythematosus (SLE). ahajournals.org In this model, which mimics many features of human lupus, the PPARβ/δ agonist GW0742 was tested for its ability to ameliorate disease activity and associated cardiovascular complications. ahajournals.org Treatment with GW0742 was found to normalize endothelial dysfunction, reduce vascular reactive oxygen species production, lower blood pressure, and decrease plasma levels of proinflammatory cytokines. ahajournals.org
To verify that these beneficial effects were specifically mediated by the activation of PPARβ/δ, a cohort of lupus mice was co-treated with GW0742 and the antagonist this compound. ahajournals.org The co-administration of this compound effectively inhibited and reversed the positive outcomes observed with GW0742 treatment alone. ahajournals.org For example, the reduction in blood pressure and urinary albumin excretion, as well as the decrease in renal cortical expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6, were all counteracted by this compound. ahajournals.org Similarly, the restoration of endothelium-dependent vasodilation and the increase in aortic PPARβ/δ target gene expression induced by GW0742 were abolished in the presence of this compound. ahajournals.org These results confirm that the therapeutic effects of the agonist in the murine lupus model were dependent on PPARβ/δ activation, highlighting this compound's role as a specific antagonist in autoimmune disease research. ahajournals.org
Neurodegenerative Disease Models (e.g., 6-hydroxydopamine Hemilesioned Mouse Model of Parkinson's Disease)
This compound has been investigated for its potential effects in models of Parkinson's disease (PD). researchgate.netnih.gov In a 6-hydroxydopamine (6-OHDA) hemilesioned mouse model, which recapitulates the dopaminergic neuron loss seen in PD, this compound treatment demonstrated neuroprotective effects. researchgate.netnih.gov The study was based on the premise that PPARβ/δ may play a detrimental role in neurodegeneration. researchgate.netnih.gov
The findings revealed that this compound conferred neuroprotection through several mechanisms, including neurotrophic support, and anti-apoptotic and anti-oxidative effects. researchgate.netnih.gov This was accompanied by an improvement in mitochondrial and proteasome activity. researchgate.netnih.gov In the in vivo mouse model, this compound treatment led to improved behavioral performance and amelioration in apomorphine-induced rotation tests, which are indicative of reduced motor deficits. researchgate.netnih.gov Histological and molecular analyses confirmed a reduction in dopaminergic neuronal loss, decreased astrogliosis, and reduced microglia activation in the substantia nigra and striatum of this compound-treated animals. researchgate.netnih.gov These neuroprotective effects were correlated with an upregulation of neuroprotective pathways. researchgate.netnih.gov These findings suggest that antagonism of PPARβ/δ by this compound may represent a novel therapeutic avenue for Parkinson's disease. researchgate.netnih.gov
Skin Inflammatory Models (e.g., PPARβ/δ Transgenic Mouse Model of Psoriasis-like Skin Disease)
The role of this compound has been explored in a transgenic mouse model where targeted expression and activation of PPARβ/δ in the epidermis lead to an inflammatory skin disease resembling psoriasis. nih.govmdpi.complos.org This model suggests that PPARβ/δ activation is a contributor to the pathogenesis of psoriasis. nih.gov
In this context, the topical application of this compound was shown to be effective in reducing the psoriasis-like skin changes that were triggered by a PPARβ/δ agonist. nih.govplos.org Treatment with a this compound-containing ointment resulted in a significant reduction in epidermal thickness and a decrease in dermal inflammatory infiltrates, including CD4+ and CD8+ T lymphocytes. mdpi.complos.org Furthermore, this compound treatment led to reduced expression of genes associated with the disease, such as Il1b and Lce3e. mdpi.com These findings demonstrate that selective PPARβ/δ antagonists like this compound can effectively treat psoriasis-like skin disease in this preclinical model, suggesting that topical inhibition of PPARβ/δ could be a potential therapeutic strategy for psoriasis. nih.govmdpi.com
| Parameter | Finding | Reference |
|---|---|---|
| Epidermal Thickness | Reduced | mdpi.complos.org |
| Dermal Inflammatory Infiltrate | Reduced | mdpi.complos.org |
| Gene Expression (e.g., Il1b, Lce3e) | Reduced | mdpi.com |
Pharmacological Interactions and Comparative Studies in Research Models
Antagonistic Effects Against PPARβ/δ Agonists (e.g., GW501516, GW0742)
This compound is characterized by its ability to potently and selectively antagonize the effects of PPARβ/δ agonists.
Against GW501516: In numerous experimental settings, this compound has been shown to block the molecular and cellular effects induced by the potent PPARβ/δ agonist GW501516. For instance, in non-small cell lung cancer cells, this compound blocked the GW501516-induced expression of vascular endothelial growth factor (VEGF). plos.org In human bronchial fibroblasts, this compound was used to demonstrate that the anti-fibrotic effects of GW501516 were indeed mediated through PPARδ. mdpi.com Similarly, in skeletal muscle cells, this compound abolished the ability of GW501516 to prevent palmitate-induced insulin resistance and inflammation, confirming the PPARδ-dependent nature of these protective effects. oup.com In BV-2 microglial cells, this compound markedly blocked the GW501516-mediated attenuation of glutamate (B1630785) release and reactive oxygen species (ROS) generation. medchemexpress.com
Against GW0742: The antagonistic action of this compound is also well-documented against the selective PPARβ/δ agonist GW0742. In human skeletal muscle cells, this compound dose-dependently antagonized the GW0742-induced expression of PPARβ/δ target genes such as ANGPTL4, CPT1a, and PDK4. oup.com In a rat model of endothelin-dependent hypertension, the beneficial vascular effects of GW0742, including increased relaxation to acetylcholine (B1216132) and reduced oxidative stress, were abolished by co-administration with this compound. researchgate.net In studies involving human retinal microvascular endothelial cells, the effects of GW0742 on chemokine expression were shown to be PPARβ/δ-dependent through their reversal by this compound. nih.gov Furthermore, in a murine model of lupus, the therapeutic effects of GW0742 on blood pressure, nephritis, and systemic inflammation were all prevented by the concurrent administration of this compound. ahajournals.org
Evaluation with Other PPAR Subtype Modulators (e.g., MK886, T0070907)
The specificity of this compound for PPARβ/δ is often highlighted in studies that also utilize modulators for other PPAR subtypes, such as PPARα and PPARγ.
In a study on osteoblastic MC3T3-E1 cells, the effects of the pan-PPAR agonist bezafibrate (B1666932) were dissected using subtype-specific inhibitors. medchemexpress.com While this compound was used to inhibit PPARβ/δ, the compound MK886 was employed as a PPARα inhibitor. medchemexpress.com This allowed researchers to differentiate the contributions of each receptor subtype to the observed cellular effects. medchemexpress.com
In other research, the PPARγ-specific antagonist T0070907 has been used alongside this compound to confirm the receptor-specific actions of certain compounds. For example, a study on hydroxy monounsaturated fatty acids showed they could increase the mRNA levels of UCP2 in myotubes and CD36 in THP-1 cells. nih.gov The effect on UCP2 was blocked by the PPARδ antagonist this compound, while the effect on CD36 was blocked by the PPARγ antagonist T0070907, demonstrating distinct signaling pathways mediated by different PPAR subtypes. nih.gov Such comparative evaluations confirm that this compound acts specifically through PPARβ/δ, in contrast to other modulators like MK886 and T0070907 which target PPARα and PPARγ, respectively. medchemexpress.comnih.gov
Translational Research Implications and Future Investigative Trajectories of Gsk0660
Research Directions in Ocular Pathologies
GSK0660 has shown considerable promise in the context of ocular diseases, particularly those involving inflammation and abnormal blood vessel growth.
Advanced Studies in Diabetic Retinopathy and Macular Edema Pathogenesis
Diabetic retinopathy (DR) is a leading cause of blindness and is characterized by retinal inflammation, vascular leakage, and neovascularization, often leading to diabetic macular edema (DME). nih.govnih.gov Research has highlighted the role of PPARβ/δ in the pathological cascade of DR. nih.gov The use of this compound in preclinical models has provided valuable insights into potential therapeutic strategies.
Studies have demonstrated that this compound can mitigate retinal cell inflammation and leukostasis, which are early events in the development of DR. nih.govresearchgate.netnih.gov In human retinal microvascular endothelial cells (HRMECs) and mouse models, this compound has been shown to inhibit the production of pro-inflammatory and pro-angiogenic cytokines stimulated by factors present in the diabetic milieu, such as palmitic acid and tumor necrosis factor-alpha (TNFα). nih.govresearchgate.net Specifically, this compound reduces the expression of cytokines like CCL8 and CXCL10, which are involved in recruiting leukocytes to the retina, a key process in retinal inflammation and vascular leakage. nih.govresearchgate.netmdpi.com Furthermore, this compound has been found to inhibit vascular endothelial growth factor (VEGF)-induced retinal vascular permeability, a direct contributor to DME. arvojournals.org
Table 1: Effects of this compound on Key Pathological Factors in Diabetic Retinopathy
| Model System | Pathological Factor | Effect of this compound | Reference |
|---|---|---|---|
| Human Müller Cells (HMC) | Palmitic Acid-Induced Inflammatory Cytokine Production | Inhibition | nih.gov |
| Human Retinal Microvascular Endothelial Cells (HRMEC) | TNFα-Induced Leukocyte Adhesion | Inhibition | nih.gov |
| Mouse Retina | TNFα-Induced Leukostasis | Blocked | nih.gov |
| Mouse Model | VEGF-Induced Retinal Vascular Permeability | Reduced | arvojournals.org |
Exploration in Ocular Angiogenesis and Inflammatory Retinal Diseases
Ocular neovascularization, the abnormal growth of new blood vessels, is a hallmark of proliferative diabetic retinopathy and wet age-related macular degeneration. nih.govsaludcastillayleon.es this compound has been investigated for its anti-angiogenic properties. In models of oxygen-induced retinopathy, a condition that mimics aspects of retinopathies involving neovascularization, this compound significantly reduced retinal neovascularization. nih.govarvojournals.org The mechanism appears to involve the inhibition of retinal endothelial cell proliferation and tube formation. nih.govarvojournals.org
Moreover, this compound's anti-inflammatory effects extend to broader inflammatory retinal diseases. By blocking TNFα-induced expression of various cytokines and chemokines, this compound can disrupt the inflammatory cascade that contributes to retinal damage in various conditions. researchgate.netmdpi.commolvis.org
Investigational Applications in Neurodegenerative Disorders
The role of neuroinflammation in the pathogenesis of neurodegenerative diseases has led to the investigation of this compound in this context.
Continued Research into Parkinson's Disease Pathophysiology and Therapeutic Strategies
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. atrainceu.com Key contributors to its pathophysiology include excitotoxicity, oxidative stress, and neuroinflammation. saludcastillayleon.esnih.govnih.gov
Recent studies have explored the therapeutic potential of this compound in both in vitro and in vivo models of Parkinson's disease. nih.gov These studies suggest that this compound exhibits neuroprotective effects through multiple mechanisms, including providing neurotrophic support, and exerting anti-apoptotic and anti-oxidative effects. nih.govnih.govresearchgate.net In a mouse model of PD, treatment with this compound led to an amelioration of behavioral deficits and a reduction in the loss of dopaminergic neurons. nih.gov While some studies suggest a detrimental role for PPARβ/δ in neurodegeneration, making its antagonist this compound a potential therapeutic agent, other research has indicated that PPARδ antagonism could worsen toxicity in certain in vitro models, highlighting the complexity of this pathway. nih.gov
Broader Exploration in Neuroinflammation and Neuroprotection
The neuroprotective effects of this compound observed in Parkinson's disease models are closely linked to its ability to modulate neuroinflammation. nih.gov The compound was found to decrease astrogliosis and the activation of microglia, which are key cellular players in the brain's inflammatory response. nih.govresearchgate.net By suppressing these neuroinflammatory processes, this compound may help to create a more favorable environment for neuronal survival and function. d-nb.info The potential of this compound and other PPARβ/δ modulators to combat neuroinflammation suggests a broader applicability for a range of neurodegenerative conditions where inflammation is a contributing factor. d-nb.infonih.gov
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound in Parkinson's Disease Models
| Model System | Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| In vitro (neuronal cells) | Neuroprotection | Anti-apoptotic, anti-oxidative, improved mitochondrial and proteasome activity | nih.gov |
| In vivo (mouse model) | Reduced dopaminergic neuronal loss | Decreased astrogliosis and activated microglia | nih.gov |
| In vivo (mouse model) | Amelioration of behavioral performance | Upregulation of neuroprotective pathways | nih.gov |
Contributions to Metabolic Disease Research
The peroxisome proliferator-activated receptors are well-established regulators of lipid and glucose metabolism. d-nb.info Consequently, this compound, as a PPARβ/δ antagonist, has been studied in the context of metabolic diseases. Research in animal models of metabolic syndrome has shown that this compound can inhibit the effects of chronic treatment with telmisartan (B1682998), a drug that has PPARδ activating properties. researchgate.net Furthermore, studies have indicated that EPA, a fatty acid found in fish oil, activates PPARδ pathways, and this compound has been used as a tool to dissect these mechanisms. patsnap.com These investigations underscore the utility of this compound in elucidating the role of PPARβ/δ in metabolic homeostasis and its potential as a modulator in metabolic disorders.
Insights into Insulin (B600854) Resistance and Dyslipidemia Mechanisms
The role of PPARs in energy metabolism is well-established, with their agonists being extensively studied for metabolic syndrome-related conditions like type 2 diabetes and dyslipidemia. nih.gov PPARβ/δ activation, in particular, has shown promise in improving insulin sensitivity and is linked to the regulation of genes involved in fatty acid oxidation and glucose utilization. mdpi.comnih.gov The use of this compound as an antagonist has been instrumental in dissecting these mechanisms.
Research has shown that defects in PPARs can lead to lipodystrophy, obesity, and insulin resistance due to impaired adipose tissue function. mdpi.com Dyslipidemia, characterized by elevated triglycerides and low-density lipoproteins (LDL) and decreased high-density lipoproteins (HDL), is a common feature of type 2 diabetes. mdpi.commdpi.com Studies utilizing this compound help to clarify the specific contributions of PPARβ/δ in these processes, distinguishing its effects from other PPAR isoforms. For instance, while PPARα agonists are known to improve dyslipidemia, and PPARγ agonists enhance insulin sensitivity, the distinct role of PPARβ/δ is an area of active investigation. nih.gov The antagonism of PPARβ/δ by this compound allows researchers to probe the consequences of blocking this specific pathway, thereby providing a clearer understanding of its role in the complex interplay of insulin signaling and lipid metabolism. mdpi.comunito.it
Table 1: Investigated Effects of PPARβ/δ Modulation on Metabolic Parameters
| Condition | PPARβ/δ Agonist Effect | Effect of Antagonist (this compound) | Key Findings | References |
| Insulin Resistance | Ameliorates insulin resistance, enhances glucose uptake | Blocks agonist-induced improvements | PPARβ/δ activation of AMPK is a key mechanism. | mdpi.com |
| Dyslipidemia | Improves lipid profile, increases fatty acid oxidation | Reverses agonist-mediated effects | PPARs are crucial regulators of lipid metabolism. | nih.govmdpi.com |
Role in Hypertension and Cardiovascular Complications
The cardiovascular system is significantly influenced by PPARβ/δ activity. Research in animal models of hypertension has demonstrated that activation of PPARβ/δ can have protective vascular effects. oup.comoup.com In a study on endothelin-1-dependent hypertension, a PPARβ/δ agonist was found to attenuate hypertension and improve endothelial dysfunction. oup.comoup.com The use of this compound in this context was crucial, as it prevented the vascular protective effects induced by the agonist, thereby confirming the involvement of the PPARβ/δ pathway. oup.comoup.com
Furthermore, in a mouse model of lupus, a condition associated with a high prevalence of hypertension and endothelial dysfunction, a PPARβ/δ agonist ameliorated these cardiovascular complications. nih.gov The administration of this compound alongside the agonist inhibited these beneficial effects, highlighting the therapeutic potential of targeting PPARβ/δ in managing cardiovascular issues associated with systemic autoimmune diseases. nih.gov These findings underscore the importance of this compound as a tool to validate the on-target effects of PPARβ/δ agonists in preclinical cardiovascular research.
Table 2: Impact of this compound on Cardiovascular Parameters in Preclinical Models
| Model | PPARβ/δ Agonist (e.g., GW0742) | Effect of this compound Co-administration | Outcome | References |
| Endothelin-1-dependent hypertension | Attenuated hypertension, improved endothelial function. | Prevented the vascular protective changes. | Confirmed PPARβ/δ pathway involvement in vascular protection. | oup.comoup.comresearchgate.net |
| Murine Lupus Model | Reduced blood pressure, endothelial dysfunction, and renal injury. | Inhibited the ameliorating effects of the agonist. | Identified PPARβ/δ as a target for lupus-associated vascular damage. | nih.gov |
Uncovering Roles in Inflammatory and Immune-Mediated Conditions
This compound has been pivotal in uncovering the complex role of PPARβ/δ in inflammation and immunity. In models of retinal cell inflammation, this compound was shown to mitigate the production of inflammatory mediators and inhibit leukocyte adhesion, suggesting a pro-inflammatory role for PPARβ/δ in this context. nih.gov It was found to block the expression of cytokines involved in leukocyte recruitment, which could have implications for treating conditions like diabetic retinopathy. researchgate.net
Conversely, in a model of septic shock, activation of PPARβ/δ with an agonist improved survival and reduced organ injury, while this compound attenuated these protective effects. atsjournals.org This suggests an anti-inflammatory role for PPARβ/δ in the context of systemic sepsis. Similarly, in a mouse model of lupus, PPARβ/δ activation reduced inflammation and organ damage, an effect that was blocked by this compound. nih.gov The seemingly contradictory roles of PPARβ/δ in different inflammatory contexts highlight the tissue- and stimulus-specific functions of this receptor, which can be effectively probed using selective antagonists like this compound. Research has also pointed to the potential of topical application of PPARβ/δ antagonists for skin-mediated inflammatory conditions like psoriasis. plos.org
Future Research Considerations for Selective PPARβ/δ Antagonists as Research Tools
The insights gained from using this compound have spurred further interest in developing more refined chemical probes to explore PPARβ/δ biology.
While this compound has been invaluable, its reported lack of bioavailability upon systemic administration limits its use in certain in vivo studies. plos.org This has driven the design and synthesis of new this compound analogues. Researchers have successfully created derivatives with significantly higher binding affinity for the PPARβ/δ ligand-binding domain. nih.gov For example, replacing a specific chemical group on the this compound structure with medium-length alkyl chains resulted in compounds with up to tenfold higher binding affinity. nih.gov The development of such next-generation antagonists with improved pharmacokinetic properties will be crucial for systemic in vivo research to further delineate the widespread functions of PPARβ/δ. nih.govuio.no
The pleiotropic effects of PPARβ/δ throughout the body necessitate strategies for localized modulation to avoid systemic side effects in therapeutic applications. plos.org This has led to an interest in developing innovative delivery systems. For instance, formulating PPARβ/δ antagonists like this compound for topical application has shown efficacy in preclinical models of skin disease, minimizing systemic exposure. plos.org The advancement of nanoparticle-based drug delivery systems also presents a promising avenue for targeting specific cells or tissues, which could be particularly beneficial for delivering PPARβ/δ modulators in conditions like metabolic steatohepatitis. nih.gov
Advanced structure-activity relationship (SAR) studies are essential for developing antagonists with even greater selectivity for PPARβ/δ over other PPAR isoforms (α and γ). nih.gov Based on the structure of this compound, a series of modified compounds have been synthesized to establish preliminary SARs. nih.gov These studies have identified specific structural modifications that enhance binding affinity and maintain subtype-specific inhibition. nih.gov Further research, including X-ray crystallography of PPARβ/δ in complex with antagonists, will provide a more detailed understanding of the molecular interactions, guiding the rational design of highly specific and potent antagonists. uio.no This will lead to the development of invaluable research tools to dissect the precise functions of PPARβ/δ without confounding effects from other receptors. uni-marburg.de
Innovative Delivery Systems for Localized Research Applications
Elucidation of PPARβ/δ-Independent Effects of this compound
While this compound is primarily characterized as a selective antagonist of the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a growing body of evidence indicates that some of its biological activities occur through mechanisms independent of PPARβ/δ antagonism. nih.govresearchgate.net These "off-target" effects are crucial for a comprehensive understanding of the compound's full pharmacological profile and for guiding future translational research.
One notable PPARβ/δ-independent action of this compound is the modulation of inflammatory responses. In a study involving human retinal Müller cells, this compound was found to decrease the expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), that were induced by palmitic acid. nih.gov Interestingly, a PPARβ/δ agonist, GW0742, did not increase the expression of these cytokines, suggesting that the inhibitory effect of this compound on these specific targets is not mediated by its antagonism of PPARβ/δ. nih.gov This finding points towards alternative signaling pathways being influenced by this compound.
Further research has highlighted the differential effects of this compound on various PPARβ/δ target genes, hinting at a more complex mechanism of action than simple receptor blockade. For instance, in skeletal muscle cells, this compound was shown to reduce the expression of CPT1a, a known PPARβ/δ target gene, but had no effect on the expression of another target gene, PDK4. medchemexpress.comoup.com This selective activity on different gene regulatory regions suggests that this compound may not act as a universal antagonist for all PPARβ/δ-mediated transcription. oup.com
Moreover, studies investigating the antihypertensive effects of the PPARβ/δ agonist GW0742 have revealed intriguing PPARβ/δ-independent actions of this compound. While this compound could abolish the GW0742-induced improvement in endothelial function, it did not block the blood pressure-lowering effects of the agonist. researchgate.netoup.com This suggests that the mechanisms underlying the regulation of vascular tone and blood pressure by these compounds may be distinct, with this compound's influence on blood pressure potentially occurring through pathways unrelated to PPARβ/δ. researchgate.net
In the context of cancer biology, while many of this compound's effects are consistent with PPARβ/δ antagonism, some observations suggest the involvement of other pathways. For example, in non-small cell lung cancer (NSCLC) cells, this compound was found to reduce the mRNA levels of vascular endothelial growth factor receptor 1 (VEGFR1) and VEGFR2, both in basal conditions and in the presence of a PPARβ/δ agonist. plos.org This effect on VEGF receptors, which are critical for angiogenesis, may contribute to the anti-cancer properties of this compound through a mechanism that is at least partially independent of its direct action on PPARβ/δ.
The elucidation of these PPARβ/δ-independent effects is an active area of investigation. The potential for this compound to interact with other cellular targets or signaling cascades opens new avenues for its therapeutic application and necessitates further research to fully characterize its molecular interactions.
Research Findings on PPARβ/δ-Independent Effects of this compound
| Cell/Tissue Type | Experimental Model | Key Finding | Implication | Reference |
| Human Retinal Müller Cells (HMC) | Palmitic Acid (PA)-Induced Inflammation | This compound decreased PA-induced expression of TNFα, IL-1β, IL-6, and IL-8. This effect was not reversed by a PPARβ/δ agonist. | Suggests a PPARβ/δ-independent anti-inflammatory mechanism. | nih.gov |
| Human Skeletal Muscle Cells | Basal Gene Expression | This compound reduced the basal expression of the PPARβ/δ target gene CPT1a but not PDK4. | Indicates selective activity on different gene regulatory regions, not consistent with simple PPARβ/δ antagonism. | medchemexpress.comoup.com |
| Aortic Rings from DOCA-salt Hypertensive Rats | Endothelial Function and Blood Pressure | This compound abolished the GW0742-induced improvement in endothelial relaxation but not its antihypertensive effect. | The effect of this compound on blood pressure may be independent of PPARβ/δ antagonism. | researchgate.netoup.com |
| Non-Small Cell Lung Cancer (NSCLC) Cells | Basal and Agonist-Stimulated Gene Expression | This compound reduced mRNA levels of VEGFR1 and VEGFR2 in both basal and GW501516-stimulated conditions. | Potential anti-angiogenic effects of this compound may occur through a PPARβ/δ-independent pathway. | plos.org |
| BV-2 Microglial Cells | LPS-Stimulated Inflammation | This compound blocked the GW501516-mediated attenuation of glutamate (B1630785) release and ROS generation. | While primarily showing PPARβ/δ antagonism, the complexity of the inflammatory response warrants further investigation for off-target effects. | medchemexpress.com |
Q & A
Q. What is the primary mechanism of GSK0660 in modulating VEGF-induced retinal vascular permeability?
this compound antagonizes PPARβ/δ, reducing VEGF receptor (VEGFR1/2) expression and stabilizing endothelial barrier function. Methodologically, this is demonstrated using human retinal microvascular endothelial cell (HRMEC) monolayers to measure transendothelial electrical resistance (TEER) and Western blotting to quantify VEGFR1/2 protein levels. In vivo, Evans blue dye extravasation assays in mice confirm reduced vascular permeability .
Q. Which experimental models are most appropriate for studying this compound’s anti-angiogenic effects?
HRMEC tube formation assays (e.g., Matrigel-based models) and murine oxygen-induced retinopathy (OIR) models are standard. Dose-response experiments (e.g., 1–10 µM this compound in vitro) validate PPARβ/δ-specific effects, while intravitreal (IVIT) or intraperitoneal (IP) administration in mice assess in vivo efficacy .
Q. How selective is this compound for PPARβ/δ over other PPAR isoforms?
this compound exhibits >100-fold selectivity for PPARβ/δ (pIC50 = 6.8) compared to PPARα/γ at concentrations up to 10 µM. Radioligand displacement assays and transactivation reporter gene systems in HEK293 cells are used to confirm isoform specificity .
Q. What molecular techniques confirm PPARβ/δ antagonism by this compound?
Fluorescence anisotropy assays with PPARβ/δ ligand-binding domains (LBDs) show this compound displaces agonists and recruits CoRNR box peptides (co-repressors). Co-immunoprecipitation (Co-IP) further validates co-repressor recruitment in skeletal muscle or endothelial cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in PPARβ/δ dependency of this compound’s anti-inflammatory effects?
In diabetic retinopathy models, this compound reduces inflammatory cytokines (e.g., IL-6, IL-8) via both PPARβ/δ-dependent and -independent pathways. To isolate mechanisms, combine PPARβ/δ siRNA knockdown with transcriptomic profiling (RNA-seq) and compare outcomes to PPARβ/δ agonists (e.g., GW0742) .
Q. What pharmacokinetic limitations affect systemic administration of this compound, and how can they be mitigated?
this compound has a short half-life and poor bioavailability systemically. Methodological solutions include:
Q. How do off-target effects of this compound influence experimental design in metabolic studies?
this compound increases liver mass and body weight in murine models without altering food intake, suggesting PPARβ/δ-independent metabolic effects. To control for confounders:
Q. What experimental strategies address discrepancies in this compound’s efficacy across cell types?
In pancreatic cancer cells, this compound sensitivity varies with RXRA-PPARG mutations. To resolve this:
Q. How can this compound be used to study PPARβ/δ crosstalk with other signaling pathways?
Co-treatment experiments with VEGF inhibitors (e.g., bevacizumab) or glucocorticoids (e.g., dexamethasone) reveal synergistic effects on barrier function or muscle wasting. Use phospho-proteomics (e.g., Erk1/2 phosphorylation) and chromatin immunoprecipitation (ChIP) to map pathway interactions .
Q. What methodological controls are critical when analyzing this compound’s impact on junctional proteins?
this compound stabilizes Claudin-1 membrane localization independently of PPARβ/δ in HRMECs. To confirm specificity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
